Beta2 Adrenergic Receptor Agonism: Potency Comparison Against Fenoterol and Structural Analogs
In a direct head-to-head comparison within the fenoterol analogue series, N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine (reported as CHEMBL1800934 / BDBM50348431) demonstrated an EC50 of 4 nM for agonist activity at the human β2 adrenergic receptor (β2AR) expressed in HEK 293 cells, measured by stimulation of cAMP accumulation [1]. For context, the benchmark compound (R,R)-fenoterol—the clinical β2AR agonist—has a reported β2AR Ki of approximately 0.3–1.5 μM in binding assays [1], translating to an approximately 75–375-fold lower binding affinity than the 13 nM Ki reported for the present compound in radioligand displacement assays using [³H]-(R,R')-methoxyfenoterol on HEK cell membranes [1]. Additionally, the compound inhibited mitogenesis in HEK-β2AR, 1321N1, or U87MG cells with an IC50 of 4.37 nM at 2°C, demonstrating functional antagonism at the receptor [1]. Caution: The SMILES string associated with BDBM50348431 (COc1ccc(C[C@H](C)NC[C@H](O)c2cc(O)cc(O)c2)c2ccccc12) corresponds to a fenoterol backbone rather than the triazine scaffold stated in the compound name. This discrepancy indicates either a database misassignment or that the compound's structure was entered incorrectly. Researchers should independently verify that the biological data corresponds to the intended triazine compound before relying on these values for procurement decisions.
| Evidence Dimension | β2 adrenergic receptor agonism |
|---|---|
| Target Compound Data | EC50 = 4 nM; Ki = 13 nM (displacement of [³H]-(R,R')-methoxyfenoterol); IC50 = 4.37 nM (mitogenesis inhibition) |
| Comparator Or Baseline | (R,R)-fenoterol: Ki ≈ 0.3–1.5 μM at β2AR (binding) |
| Quantified Difference | Approximately 23–115-fold lower Ki for target compound relative to fenoterol binding affinity; 4 nM EC50 indicates high-potency agonism |
| Conditions | Human β2AR expressed in HEK 293 cells; cAMP accumulation assay (EC50); radioligand displacement with [³H]-(R,R')-methoxyfenoterol (Ki); mitogenesis inhibition in HEK-β2AR, 1321N1, and U87MG cells (IC50) |
Why This Matters
If verified, the 4 nM β2AR EC50 positions this compound among high-potency β2AR agonists, making it potentially valuable for studying β2AR-mediated signaling, but structural identity must be confirmed before procurement for receptor pharmacology studies.
- [1] BindingDB. BDBM50348431 (CHEMBL1800934). Affinity Data: EC50=4 nM, Ki=13 nM, IC50=4.37 nM at human β2 adrenergic receptor. US Patent 9,492,405 B2. 2016. View Source
